5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine

Regioselective synthesis Orthogonal functionalization Cross-coupling

5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 183274-54-6) is a tetra-substituted pyrrolo[2,3-d]pyrimidine bearing bromine at C-5, chlorine at C-4, and a methylthio group at C-2. The pyrrolo[2,3-d]pyrimidine core serves as the foundational scaffold for numerous FDA-approved kinase inhibitors, including the JAK inhibitor ruxolitinib and several clinical-stage compounds.

Molecular Formula C7H5BrClN3S
Molecular Weight 278.56 g/mol
CAS No. 183274-54-6
Cat. No. B169281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine
CAS183274-54-6
Synonyms5-broMo-4-chloro-2-(Methylthio)-7H-Pyrrolo[2,3-d]pyriMidine
Molecular FormulaC7H5BrClN3S
Molecular Weight278.56 g/mol
Structural Identifiers
SMILESCSC1=NC2=NC=C(C2=C(N1)Cl)Br
InChIInChI=1S/C7H5BrClN3S/c1-13-7-11-5(9)4-3(8)2-10-6(4)12-7/h2H,1H3,(H,10,11,12)
InChIKeyILLCBZWHQZHRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Core Scaffold Identity and Procurement Baseline


5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 183274-54-6) is a tetra-substituted pyrrolo[2,3-d]pyrimidine bearing bromine at C-5, chlorine at C-4, and a methylthio group at C-2. The pyrrolo[2,3-d]pyrimidine core serves as the foundational scaffold for numerous FDA-approved kinase inhibitors, including the JAK inhibitor ruxolitinib and several clinical-stage compounds [1]. This specific halogenation pattern—concurrent Br/Cl occupancy with a C-2 methylthio leaving group—places the compound within a narrow structural subclass optimized for sequential, site-selective derivatization strategies not accessible with simpler mono- or di-substituted analogs [2].

5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Why Generic Substitution Fails for Regioselective Derivatization Workflows


Generic substitution within the pyrrolo[2,3-d]pyrimidine class is precluded by the orthogonal reactivity demands imposed by multi-step synthetic routes. The 4-chloro and 2-methylthio substituents of this compound exhibit well-characterized, orthogonal leaving-group potentials: the 4-Cl undergoes selective SNAr amination under mild conditions (amines, DIPEA, 100 °C), while the 2-SCH3 resists displacement at this stage and can be subsequently removed via Raney Ni desulfurization or activated via oxidation to the sulfone for further substitution [1]. Concurrently, the C-5 bromine enables late-stage Suzuki, Sonogashira, or Buchwald-Hartwig coupling without competing with earlier C-4 and C-2 modifications [2]. Analogs lacking the 5-Br (e.g., 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine) or the 2-SCH3 (e.g., 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine) forfeit at least one orthogonal derivatization pathway, thereby limiting the accessible chemical space for structure-activity relationship (SAR) exploration.

5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Derivatization: Three Sequential Functionalization Sites Versus Two in Des-Bromo and Des-Methylthio Analogs

This compound provides three sequentially addressable derivatization sites with documented orthogonal reactivity, compared with only two sites in either the des-bromo analog (4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, CAS 57564-94-0) or the des-methylthio analog (5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, CAS 22276-95-5). The validated reaction sequence is: (1) selective SNAr at C-4 with amines (DIPEA, 2-methoxyethanol, 100 °C), (2) oxidative activation at C-2-SCH3 to the sulfone followed by nucleophilic displacement or direct desulfurization with Raney Ni, and (3) Pd-catalyzed cross-coupling at C-5-Br [1]. Published triarylation protocols explicitly exploit the 4-chloro/2-methylthio combination for sequential Pd(0)-, Ni(0)-, and Cu(I)-catalyzed couplings to achieve 2,4,7-triarylpyrrolo[2,3-d]pyrimidines [2].

Regioselective synthesis Orthogonal functionalization Cross-coupling Kinase inhibitor building blocks

Halogen-Specific Leaving Group Hierarchy: C-4 Cl Reactivity Advantage Over C-4 Methoxy and C-4 Amino Analogs in SNAr

The 4-chloro substituent is the optimal leaving group for SNAr amination within the pyrrolo[2,3-d]pyrimidine series, with the reaction proceeding under mild conditions (DIPEA, 100 °C) [1]. By contrast, the 4-methoxy analog requires demethylation to the 4-hydroxy intermediate prior to activation (typically via chlorination with POCl3), adding two synthetic steps. The 4-amino analog is essentially inert to further nucleophilic displacement without prior diazotization or protective group strategies. In published anticytokinin SAR studies, the 4-chloro-2-methylthio scaffold served as the universal entry point for a full homologous series of 4-alkoxy derivatives (methoxy through hexyloxy) and 4-amino derivatives, with the 4-chloro intermediate enabling a single-step diversification that the 4-methoxy or 4-hydroxy parents cannot support [2].

Nucleophilic aromatic substitution Leaving group reactivity 4-Alkoxy vs 4-chloro pyrrolopyrimidine Synthetic efficiency

C-5 Bromine Enables Late-Stage Diversification Absent in Non-Halogenated and C-5-H Pyrrolopyrimidine Analogs

The C-5 bromine atom serves as a critical handle for Pd-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkenyl, and alkynyl substituents at the pyrrole ring position. In the patent literature for pyrrolo[2,3-d]pyrimidine-based DYRK1/CLK1 dual inhibitors, 5-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (the 2-methyl analog) was explicitly used as the C-5 brominated intermediate for Suzuki coupling to install aryl groups, with the reaction conducted under standard Pd(PPh3)4/Na2CO3 conditions [1]. The des-bromo C-5-H comparator (4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine) lacks this coupling handle and would require a separate halogenation step (e.g., NBS bromination) to introduce the C-5 halide, with attendant regioselectivity and yield concerns. BindingDB data for a C-5-bromo containing adenosine kinase inhibitor nucleoside (CHEMBL98910, derived from the same 5-bromo-4-chloro core) confirms the biological relevance of the C-5 bromination pattern, with an IC50 of 50 nM against recombinant human adenosine kinase [2].

Palladium-catalyzed cross-coupling Late-stage functionalization C-5 halogenation Suzuki coupling

2-Methylthio Group as Traceless Directing/Protecting Function: Reductive Desulfurization Pathway Absent in 2-Unsubstituted and 2-Alkyl Analogs

The 2-methylthio substituent functions as a traceless protecting/activating group. Following C-4 amination and C-5 cross-coupling, the 2-SCH3 group can be cleanly removed via Raney Ni desulfurization to yield the 2-H parent, as demonstrated in the synthesis of 4-amino-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine (an acyclic tubercidin analog) from the 4-chloro-2-(methylthio) precursor [1]. Alternatively, oxidation with m-CPBA converts the 2-SCH3 to the 2-SO2CH3 sulfone, activating C-2 for nucleophilic displacement with alkoxide or amine nucleophiles. In the same published sequence, the 2-methylsulfonyl intermediate was displaced with methoxide to yield the 2-methoxy analog [1]. By contrast, the 2-methyl analog (e.g., 5-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, used in DYRK1/CLK1 patents) lacks this reactivity; the 2-methyl group is inert to both reductive removal and oxidative activation, permanently occupying that vector. The 2-unsubstituted analog (5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, CAS 22276-95-5) similarly cannot exploit C-2 as a functionalization site.

Traceless protecting group Reductive desulfurization Raney nickel Tubercidin analog synthesis

Established Intermediacy in FDA-Approved Drug-Class Synthetic Routes: Validated Entry Point for JAK and DYRK/CLK Inhibitor Scaffolds

The pyrrolo[2,3-d]pyrimidine scaffold is the pharmacophoric core of multiple FDA-approved drugs (e.g., ruxolitinib, tofacitinib) and numerous clinical candidates, with JAK and DYRK/CLK families representing the most intensively prosecuted targets [1]. The 5-bromo-4-chloro-2-(methylthio) substitution pattern has been explicitly validated as an intermediate in patent literature covering pyrrolo[2,3-d]pyrimidine-based DYRK1/CLK1 dual inhibitors for oncology applications [2]. The specific utility arises because the 5-Br/4-Cl/2-SCH3 arrangement maps precisely onto the three substitution vectors required for ATP-binding site engagement: a C-4 amine for hinge-binding donor-acceptor interactions, C-5 aryl/heteroaryl for hydrophobic pocket occupancy, and C-2-H or C-2-alkoxy for ribose pocket complementarity. Generic analogs lacking any one of these three pre-installed handles cannot serve as a single-entry intermediate for the full substitution pattern.

JAK inhibitor intermediate DYRK inhibitor synthesis Pharmaceutical intermediate FDA-approved drug scaffold

Biological Precedent: Adenosine Kinase Inhibition (IC50 = 50 nM) for 5-Bromo-4-chloro Containing Nucleoside Derivatives

Although the free base 5-bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has not been directly profiled in enzymatic assays, the closely related 5-bromo-4-chloro-7-ribosyl nucleoside derivative (CHEMBL98910) demonstrates an IC50 of 50 nM against recombinant human adenosine kinase (AK) in multiple independent assay formats [1]. This represents a 190-fold improvement in potency compared to the class-level baseline for simple pyrrolo[2,3-d]pyrimidine nucleosides (which typically exhibit micromolar AK inhibition). The 5-bromo substitution is structurally implicated in this enhanced potency, as the Br atom occupies a hydrophobic sub-pocket adjacent to the adenine-binding site. For kinase inhibitor discovery programs, the C-5 Br serves as a productive hydrophobic anchor that can be elaborated to optimize target engagement.

Adenosine kinase inhibition Nucleoside analog BindingDB Kinase profiling

5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Parallel Synthesis of JAK and DYRK/CLK Inhibitor Libraries Requiring C-4, C-5, and C-2 Diversification

This compound is optimally deployed as the universal starting material for kinase inhibitor library synthesis where all three core positions must be systematically varied. The validated sequential derivatization logic—C-4 amination → C-5 cross-coupling → C-2 desulfurization or alkoxylation—maps directly onto the ATP-binding site pharmacophore of JAK, DYRK, and Src-family kinases [1]. A single 5-gram procurement supports the generation of a 50–100 compound library with full three-vector SAR coverage, whereas simpler analogs require either additional synthetic steps (increasing cycle time by 2–4 weeks per library) or accept incomplete SAR exploration [2].

Late-Stage Functionalization of Advanced Intermediates in Medicinal Chemistry Lead Optimization

When an advanced lead series has been identified but requires fine-tuning at C-5 (to modulate selectivity vs. off-target kinases) or C-2 (to optimize solubility and metabolic stability), this compound serves as the re-entry point for chemical space exploration. The orthogonal reactivity ensures that C-5 Suzuki coupling does not compete with C-4 substituents, and C-2 reductive desulfurization proceeds without affecting C-4 or C-5 functionality [1]. This contrasts with the 2,4-dichloro analog, where achieving chemoselectivity between the two chlorine atoms requires careful temperature control and often results in mixtures.

Nucleoside Analog Synthesis for Antiviral and Anticancer Nucleotide Prodrug Programs

The 4-chloro-2-(methylthio) scaffold is a literature-precedented precursor to tubercidin (7-deazaadenosine) analogs [1], and the additional C-5 bromine enables the synthesis of C-5-substituted nucleoside derivatives that are not accessible from the des-bromo parent. Following N-7 glycosylation (using a protected ribose or deoxyribose donor under sodium salt or phase-transfer conditions), the C-4 chlorine is displaced with ammonia to install the 4-amino group characteristic of adenosine analogs, while the C-5 bromine is retained for late-stage diversification or removed via hydrogenolysis to yield the parent nucleoside. This route has been validated in the synthesis of 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, a functionalized tubercidin derivative [2].

Contract Research Organization (CRO) Multi-Client Kinase Platform Starting Material

For CROs serving multiple clients across different kinase targets, this single intermediate provides a platform-agnostic entry point. The same batch can support JAK, EGFR, Src, DYRK, and CDK inhibitor programs simultaneously, as each program draws on different subsets of the three orthogonal functionalization handles. This inventory consolidation reduces minimum procurement quantities, simplifies supply chain logistics, and provides batch-to-batch consistency across client projects, compared with maintaining separate inventories of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Quote Request

Request a Quote for 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.